N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride
Overview
Description
N,N-Diallyl-2-amino-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O and its molecular weight is 218.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermally Stable Polymers for Enhanced Oil Recovery
Novel imidazoline-based sulfonate copolymers, including ones utilizing N,N-diallyl-2-amino-2-methylpropanamide hydrochloride derivatives, were prepared for enhanced oil recovery applications. These copolymers demonstrated superior high-temperature tolerance and long-term thermal stability, making them ideal for use in challenging oil recovery environments. Their synthesis involves copolymerization with acrylamide and acrylic acid, among other components, leading to products with high residual viscosities and excellent thermal resistance (Gou et al., 2015).
Synthesis of Milnacipran Analogue
A robust chemical process was developed for producing a Milnacipran analogue, utilizing N,N-diallyl derivatives. This process addresses the limitations of previous methods by avoiding chromatographic purification and catalytic hydrogenation, thus enhancing safety and yield. This novel approach has successfully scaled up, demonstrating the compound's potential for further pharmaceutical applications (Li et al., 2012).
Superabsorbing Composite Hydrogels
Research into N,N′-Methylenebisacrylamide (MBA) and its use in creating superabsorbing composite hydrogels has shown that derivatives of this compound can enhance the thermo-hydrolytic stability of these materials. These hydrogels exhibit increased swelling stability and strength, potentially useful in various applications ranging from agricultural to biomedical fields (Yavari-Gohar et al., 2010).
Novel Hydrophobically Associating Polyacrylamide
A study focused on the synthesis of acrylamide-based copolymers functionalized with imidazoline derivatives and sulfonate, including N,N-diallyl-amino components, for enhanced oil recovery. These polymers exhibited excellent thickening properties, shear stability, and salt tolerance, showing significant potential to improve oil recovery efficiency (Gou et al., 2015).
Biodegradability of Polyesteramides
Polyesteramides containing peptide linkages, synthesized from monomers derived from amino acids and incorporating this compound derivatives, showed promising biodegradability. This property is particularly relevant for agricultural and biomedical applications, where environmental impact and compatibility are critical considerations (Fan et al., 2000).
Properties
IUPAC Name |
2-amino-2-methyl-N,N-bis(prop-2-enyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-5-7-12(8-6-2)9(13)10(3,4)11;/h5-6H,1-2,7-8,11H2,3-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZAIEZEJWKRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CC=C)CC=C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-39-9 | |
Record name | Propanamide, 2-amino-2-methyl-N,N-di-2-propen-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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